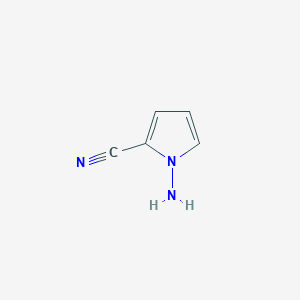
benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate
Vue d'ensemble
Description
Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate, also known as B4ACTP, is a heterocyclic carboxylic acid derivative that has been used in a wide variety of scientific research applications. B4ACTP is a unique compound due to its ability to interact with both aldehydes and ketones, making it a useful tool for organic synthesis.
Applications De Recherche Scientifique
1. Chemistry and Properties of Complex Compounds
The study of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) and their complexes highlights the variability in chemistry and properties, such as spectroscopic properties, structures, magnetic properties, biological and electrochemical activity. This suggests that complex compounds containing pyridine and benzimidazole/benzothiazole moieties have significant research applications in understanding the interaction of ligands with metals and their potential biological targets (Boča, Jameson, & Linert, 2011).
2. Nucleophilic Displacements at Carbonyl Compounds
The review on nucleophilic displacements at the carbonyl center, especially the formation of zwitterionic tetrahedral intermediates and the shift from stepwise to concerted mechanisms based on the amine used, provides a foundation for understanding reaction mechanisms involving carbonyl compounds. This could be relevant for the synthesis and reactivity studies of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate (Dey, 2015).
3. Influence of Metals on Biologically Important Ligands
Research on the influence of selected metals on the electronic system of biologically important molecules like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids provides insights into how metals affect the electronic system of ligands. This information is crucial for understanding the interactions between such compounds and biological targets, predicting reactivity, and designing complex compounds (Lewandowski, Kalinowska, & Lewandowska, 2005).
4. Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
The use of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry for applications ranging from nanotechnology to polymer processing and biomedical applications demonstrates the versatility of benzene-based compounds. This highlights the potential for benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate to be used in similar applications (Cantekin, de Greef, & Palmans, 2012).
5. Antineoplastic Agents Development
The development of novel series of compounds as potential drug candidates with cytotoxic properties, tumour-selective toxicity, and the ability to modulate multi-drug resistance provides a framework for the potential medical applications of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate in antineoplastic drug development (Hossain, Enci, Dimmock, & Das, 2020).
Propriétés
IUPAC Name |
benzyl 4-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJWOPBEKPMSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379828 | |
| Record name | benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |
CAS RN |
167757-45-1 | |
| Record name | benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)
![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)



![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)




![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)
acetic acid](/img/structure/B112011.png)

